molecular formula C23H28N4O B10961558 (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10961558
M. Wt: 376.5 g/mol
InChI Key: AHXQNRJJAFIMNU-UHFFFAOYSA-N
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Description

The compound (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule featuring a pyrazolopyridine core fused with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach starts with the preparation of the pyrazolopyridine core, which can be synthesized through cyclization reactions involving hydrazines and diketones . The quinoline derivative is often prepared separately through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .

The final step involves coupling the pyrazolopyridine and quinoline moieties. This can be achieved through a nucleophilic substitution reaction where the methanone linker is introduced under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone:

Mechanism of Action

The mechanism of action of (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H28N4O/c1-5-6-12-27-22-21(17(4)25-27)19(14-16(3)24-22)23(28)26-11-7-8-18-13-15(2)9-10-20(18)26/h9-10,13-14H,5-8,11-12H2,1-4H3

InChI Key

AHXQNRJJAFIMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCCC4=C3C=CC(=C4)C)C

Origin of Product

United States

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